molecular formula C12H22O6 B12005873 Dibutyl L-tartrate CAS No. 344268-32-2

Dibutyl L-tartrate

Cat. No.: B12005873
CAS No.: 344268-32-2
M. Wt: 262.30 g/mol
InChI Key: PCYQQSKDZQTOQG-UHFFFAOYSA-N
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Description

Dibutyl L-tartrate (CAS 87-92-3 or 15763-01-6) is a chiral ester derived from L-tartaric acid, featuring two butyl groups esterified at the hydroxyl positions. It is a colorless liquid with a molecular formula of C₁₂H₂₂O₆, a molecular weight of 262.30 g/mol, and a specific rotation of [α]²⁰/D = +13° (pure form) . Its primary applications include:

  • Chiral Separations: Acts as a chiral selector in capillary electrophoresis for resolving enantiomers, often combined with sodium tetraborate .
  • Host-Guest Chemistry: Forms inclusion complexes with α-cyclodextrin, where both butyl groups participate in host interactions .
  • Organic Synthesis: Serves as a chiral building block for synthesizing enantiomerically pure compounds .

Properties

IUPAC Name

dibutyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQSKDZQTOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871572
Record name Dibutyl 2,3-dihydroxybutanedioate
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Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS]
Record name Dibutyl L-tartrate
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CAS No.

344268-32-2, 87-92-3
Record name Dibutyl 2,3-dihydroxybutanedioate
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Record name Dibutyl tartrate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl L-tartrate is typically synthesized through the esterification of L-tartaric acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions. The general reaction can be represented as:

L-tartaric acid+2butanolH2SO4Dibutyl L-tartrate+water\text{L-tartaric acid} + 2 \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} L-tartaric acid+2butanolH2​SO4​​Dibutyl L-tartrate+water

The reaction mixture is then purified through distillation to obtain the desired ester[2][2].

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous esterification processes and advanced purification techniques, such as fractional distillation, are employed to ensure high yield and purity[2][2].

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of tartaric acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of butyl esters of dihydroxybutanoic acid.

    Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

General Information

Dibutyl-L-tartrate is a clear, colorless liquid with a slight, pleasant odor .

Properties

  • Molecular Formula: C12H22O6
  • Optical Rotation: D = +10.5 to +12º (Neat) 20

Applications

Dibutyl-L-tartrate is widely utilized in research and industry due to its unique properties .

Chiral Resolution

Dibutyl-L-tartrate is effective in separating enantiomers in pharmaceuticals, which enhances the purity of active ingredients during drug development .

Asymmetric Synthesis

As a chiral auxiliary in organic synthesis, dibutyl-L-tartrate allows chemists to create specific stereoisomers, crucial for producing targeted drugs .

Food Industry

It functions as a flavoring agent and stabilizer, improving the taste and shelf-life of various food products . This appeals to manufacturers seeking natural additives .

Cosmetic Formulations

Dibutyl-L-tartrate's properties make it suitable for skincare products, acting as a moisturizer and stabilizer .

Research Applications

In laboratories, it is utilized for studying stereochemistry and reaction mechanisms, aiding researchers in understanding complex chemical behaviors . It can also be used in the study of supramolecular structures .

Use as Surfactant

Tartaric acid diesters, including dibutyl-L-tartrate, can be used as biodegradable surfactants .

Case Studies

Continuous Separation and Purification

Dibutyl l-(+)-tartrate was purchased from TCI (Pennsylvania, USA) and used in the continuous separation and purification of chemical species via continuous liquid–liquid partition chromatography .

Study of Inclusion Process

Butyl L-tartrate (DBT) has been used in the study of the inclusion process of a "'bifunctional'' guest molecule into the α-cyclodextrin (CD) cavity .

Microemulsion Electrokinetic Chromatography

Dibutyl tartrate containing systems were shown to have higher efficiencies but lower enantioselectivities and resolution .

Mechanism of Action

The mechanism by which dibutyl L-tartrate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include interactions with various enzymes and catalysts that recognize and differentiate between enantiomers .

Comparison with Similar Compounds

Diisobutyl Tartrate

  • Structure : Isobutyl (2-methylpropyl) groups replace butyl chains (CAS 2050-63-7). Molecular formula: C₁₂H₂₂O₆ (same as dibutyl L-tartrate) .
  • Applications : Used in specialty solvents and chiral resolutions, though less studied than this compound .

Di-tert-butyl L-Tartrate

  • Structure : Bulky tert-butyl (C(CH₃)₃) groups increase steric bulk (CAS 420026) .
  • Physical Properties : Higher thermal stability due to tert-butyl groups but lower solubility in aqueous systems.
  • Applications : Preferred in asymmetric catalysis where steric hindrance improves enantioselectivity .

Dimethyl L-Tartrate

  • Structure : Methyl ester groups (CAS 608-68-4). Molecular formula: C₆H₁₀O₆; molecular weight: 178.14 g/mol .
  • Physical Properties : Lower molecular weight and higher polarity enhance water solubility but reduce lipophilicity.
  • Applications : Common chiral precursor in fine chemical synthesis due to cost-effectiveness and reactivity .

Functional and Application-Based Comparisons

Chiral Resolution Efficiency

Compound Enantiomers Resolved Key Advantage Reference
This compound 10+ pairs Synergy with sodium tetraborate enables baseline resolution of challenging enantiomers .
Dimethyl L-tartrate Limited Less effective in micellar systems due to lower hydrophobicity .

Host-Guest Interactions

  • This compound : Forms 1:2 complexes with α-cyclodextrin, confirmed by ¹H NMR and UV studies. Both butyl groups engage in cavity inclusion .
  • Di-tert-butyl L-Tartrate : Steric bulk likely limits cyclodextrin binding, favoring 1:1 complexes .

Key Research Findings

  • Superior Chiral Selectivity : this compound outperforms smaller esters (e.g., dimethyl) in separating hydrophobic enantiomers due to balanced lipophilicity and hydrogen-bonding capacity .
  • Structural Flexibility : Unlike rigid tert-butyl derivatives, this compound’s linear chains adapt to host cavities, enabling multi-site interactions .

Biological Activity

Dibutyl L-tartrate, a diester derived from tartaric acid, has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into its properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C12H22O6C_{12}H_{22}O_6 and a molecular weight of approximately 262.30 g/mol. It is characterized by its low viscosity, clear colorless liquid form, and pleasant odor. The compound is soluble in organic solvents such as ethanol and ether but exhibits limited solubility in water .

Biological Activities

This compound has been studied for various biological activities, including:

  • Surfactant Properties : It functions as a biodegradable surfactant, which can enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is particularly valuable in drug formulation and delivery systems .
  • Chiral Building Block : Its optical activity makes it a useful chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
  • Interaction with Biological Membranes : Research indicates that this compound interacts with biological membranes, potentially influencing their permeability and stability. This interaction could have implications for drug delivery systems .

Surfactant Mechanism

The surfactant properties of this compound are attributed to its ability to reduce surface tension at the air-liquid interface. This property allows it to stabilize emulsions and foams, making it suitable for applications in pharmaceuticals and food industries .

Inclusion Complex Formation

Studies have shown that this compound can form inclusion complexes with cyclodextrins, which enhances its solubility and stability. The formation of these complexes involves the encapsulation of the this compound molecule within the cyclodextrin cavity, which can improve the delivery of hydrophobic drugs .

Case Studies

  • Pharmaceutical Applications : A study investigated the use of this compound as a surfactant in controlled-release formulations. The results demonstrated improved drug release profiles compared to formulations without this compound, indicating its potential as a formulation excipient .
  • Toxicological Assessment : An evaluation of the toxicological profile of this compound revealed low toxicity levels in various biological assays, supporting its safety for use in consumer products .
  • Environmental Impact : As a biodegradable compound, this compound presents less environmental risk compared to traditional surfactants. Its breakdown products are less harmful, making it an attractive alternative in eco-friendly formulations .

Comparative Analysis with Other Tartrates

The following table summarizes key differences between this compound and other related compounds:

CompoundMolecular FormulaUnique Features
This compoundC12H22O6C_{12}H_{22}O_6Optical activity; used in asymmetric synthesis
Diethyl tartrateC10H18O6C_{10}H_{18}O_6Lower molecular weight; more volatile
Dimethyl tartrateC8H14O6C_{8}H_{14}O_6Smallest ester; primarily used as a solvent
Diisobutyl tartrateC12H22O6C_{12}H_{22}O_6Larger alkyl groups; different physical properties

Q & A

Q. What experimental frameworks address ethical and reproducibility challenges in this compound research?

  • Guidelines : Pre-register protocols (e.g., OSF) to reduce publication bias. Open-data repositories (e.g., Zenodo) share raw spectra and chromatograms. Collaborative inter-lab studies validate findings .

Tables

Table 1: Key Analytical Parameters for this compound

TechniqueParametersApplication ExampleReference
Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)Enantiomeric excess determination
1^1H NMRSolvent: CDCl₃; δ 4.3–5.1 (m, ester protons)Structural confirmation
Polarimetry[α]D²⁵ = +12.5° (c=1, EtOH)Optical purity assessment

Table 2: Common Contradictions and Resolutions in Catalytic Studies

ContradictionResolution StrategyTools/Techniques
Varied enantioselectivityStandardize moisture controlKarl Fischer titration
Discrepant reaction yieldsReplicate with inert atmosphere (N₂/Ar)Glovebox synthesis

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